
Jerantinine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jerantinine C is an indole alkaloid that is jerantinine A substituted with an oxo group at position 13. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a lactam, a member of phenols, an organic heteropentacyclic compound and a methyl ester. It derives from a jerantinine A.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Jerantinine C has been extensively studied for its potential anticancer properties. It is derived from the leaf extract of Tabernaemontana corymbosa and is part of the novel Aspidosperma indole alkaloids. Significant research highlights this compound's ability to inhibit growth, induce apoptosis, and cause cell cycle arrest in cancer cell lines. Specifically, it has been shown to inhibit tubulin polymerization and Polo-like kinase 1 (PLK1), a crucial enzyme for cell cycle progression. Additionally, it induces oxidative stress, apoptosis, and downregulates anti-apoptotic proteins, contributing to its potential as a chemotherapeutic agent (Qazzaz et al., 2016).
Microtubule Disruption
The jerantinine family of alkaloids targets microtubules, which are essential components of the cell's cytoskeleton. By binding at the colchicine site, this compound disrupts microtubule dynamics, leading to cell cycle arrest and anticancer activity. This mechanism is similar to other well-known anticancer compounds like taxanes and vinca alkaloids. The disruption of microtubules leads to mitotic arrest, indicating a potent anti-proliferative and pro-apoptotic effect of this compound on various human-derived carcinoma cell lines (Smedley et al., 2018).
Synergistic Effects with Other Compounds
This compound has been studied in combination with other compounds, such as γ-tocotrienol and δ-tocotrienol, showing enhanced cytotoxic effects on cancer cells. These studies demonstrate that combining this compound with other compounds can potentiate the anticancer effects, leading to more efficient cell death in cancerous cells while minimizing toxicity to non-cancerous cells. This combinatorial approach opens up new avenues for cancer treatment, especially for brain and lung cancers (Abubakar et al., 2017).
Spliceosome-Modulating Activity
This compound also exhibits spliceosome-modulating activity, targeting the splicing factor 3b subunit 1 (SF3B1). This activity is crucial because aberrant splicing patterns or mutations in spliceosome components are associated with cancer phenotypes. This compound up-regulates SF3B1 and SF3B3 proteins in breast cancer cells, leading to tumor-specific cell death and increasing the levels of unspliced pre-mRNAs. This unique mechanism provides a new perspective on the antitumor activity of this compound, making it a potential candidate for further development as an anticancer agent (Chung et al., 2017).
Eigenschaften
Molekularformel |
C22H24N2O5 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c1-4-21-6-5-17(26)24-8-7-22(20(21)24)13-9-15(25)16(28-2)10-14(13)23-18(22)12(11-21)19(27)29-3/h5-6,9-10,20,23,25H,4,7-8,11H2,1-3H3/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
AMYRFECRZHSHRT-FKBYEOEOSA-N |
Isomerische SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
Kanonische SMILES |
CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



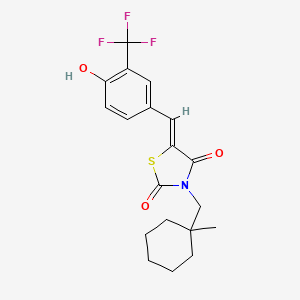
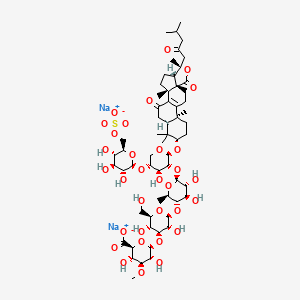
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
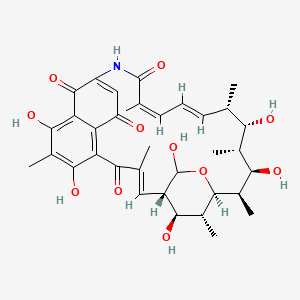

![(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1264368.png)
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
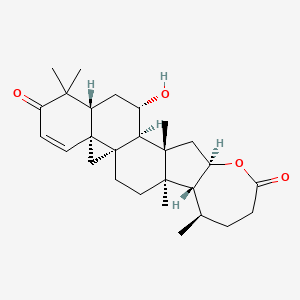
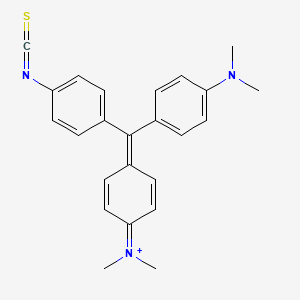
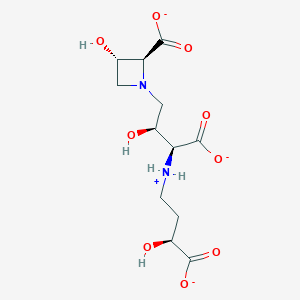
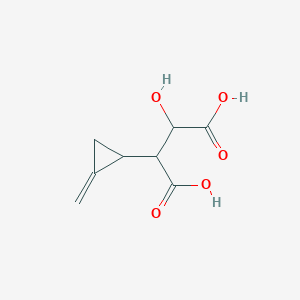
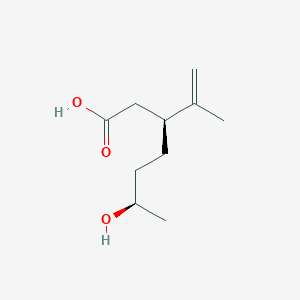
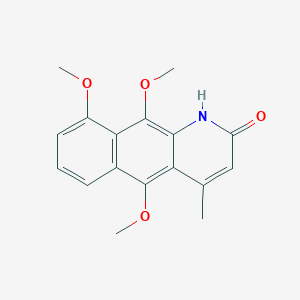
![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)